(R)-2-(Boc-amino)-5-hexynoic acid

Catalog No.
S814103
CAS No.
1217464-82-8
M.F
C11H17NO4
M. Wt
227.26
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-2-(Boc-amino)-5-hexynoic acid

CAS Number

1217464-82-8

Product Name

(R)-2-(Boc-amino)-5-hexynoic acid

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hex-5-ynoic acid

Molecular Formula

C11H17NO4

Molecular Weight

227.26

InChI

InChI=1S/C11H17NO4/c1-5-6-7-8(9(13)14)12-10(15)16-11(2,3)4/h1,8H,6-7H2,2-4H3,(H,12,15)(H,13,14)/t8-/m1/s1

InChI Key

DPHIBCOGEUVKGB-MRVPVSSYSA-N

SMILES

CC(C)(C)OC(=O)NC(CCC#C)C(=O)O

Boc-D-hPg has gained interest in scientific research due to its unique properties and potential applications in various fields:

Peptide Synthesis and Drug Discovery

Boc-D-hPg can be incorporated into peptides during their synthesis using solid-phase peptide synthesis (SPPS) techniques. The propargyl group allows for further chemical modifications through click chemistry, a versatile technique for attaching various functional groups to biomolecules. This ability to introduce diverse functionalities makes Boc-D-hPg a valuable tool for creating novel peptide-based drugs with desired properties [, ].

Here are some examples of how Boc-D-hPg is being used in drug discovery:

  • Development of new antibiotics: Researchers are exploring the use of Boc-D-hPg-containing peptides to target and kill antibiotic-resistant bacteria [].
  • Design of anti-cancer drugs: Boc-D-hPg can be used to create peptides that target specific cancer cells and deliver therapeutic agents [].

Bioorthogonal Labeling and Imaging

The propargyl group in Boc-D-hPg can react selectively with specific biomolecules containing azide groups through a bioorthogonal reaction. This property makes Boc-D-hPg a valuable tool for labeling biomolecules in living cells and organisms for various applications, including:

  • Studying protein-protein interactions: By incorporating Boc-D-hPg into one protein and an azide group into another, researchers can study how these proteins interact with each other in living cells.
  • Imaging cells and tissues: Boc-D-hPg can be used to label specific cell types or tissues, which can then be visualized using imaging techniques like fluorescence microscopy [].

Development of Biosensors

Boc-D-hPg can be used to develop biosensors for detecting specific molecules or biological events. The propargyl group can be functionalized to bind to a target molecule, and when this binding occurs, a signal is generated that can be measured. This approach has the potential for developing new diagnostic tools for diseases and other conditions [].

(R)-2-(Boc-amino)-5-hexynoic acid is a chiral compound characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino functionality and a hexynoic acid moiety. Its chemical structure can be represented as C₁₁H₁₇NO₄, with a molecular weight of approximately 227.26 g/mol. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its unique structural features and reactivity.

The reactivity of (R)-2-(Boc-amino)-5-hexynoic acid can be attributed to both the Boc-protected amino group and the alkyne functional group. Key reactions include:

  • Deprotection: The Boc group can be removed under acidic conditions, yielding the free amino acid, which can then participate in further reactions such as peptide synthesis.
  • Nucleophilic Addition: The alkyne moiety allows for nucleophilic addition reactions, making it suitable for coupling reactions with electrophiles.
  • Cycloaddition: The alkyne can undergo cycloaddition reactions, including [2+2] cycloadditions, which are valuable in synthesizing cyclic compounds.

(R)-2-(Boc-amino)-5-hexynoic acid has shown potential biological activity, particularly as an amino acid derivative that can influence peptide synthesis. Its structural features may enhance its interaction with biological targets, making it a candidate for further investigation in drug development. Specific studies have indicated that derivatives of hexynoic acids can exhibit antimicrobial and anticancer properties, although detailed biological assays are needed to elucidate its exact pharmacological profile.

Multiple synthetic routes have been developed for (R)-2-(Boc-amino)-5-hexynoic acid:

  • Carboxyl Activation Method: This involves activating the carboxyl group of an appropriate precursor to facilitate coupling with the Boc-protected amine. For example, ethyl chloroformate is often used to activate carboxylic acids in the presence of a base like triethylamine .
  • Alkyne Formation: The hexynoic acid framework can be constructed through various methods, including Sonogashira coupling or direct alkylation of terminal alkynes .
  • Boc Protection: The amino group is typically protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions, ensuring high chemoselectivity .

(R)-2-(Boc-amino)-5-hexynoic acid has several applications:

  • Peptide Synthesis: Its ability to act as a building block in peptide synthesis makes it valuable in developing peptide-based therapeutics.
  • Drug Development: The compound's unique structure may contribute to the design of novel drugs targeting specific biological pathways.
  • Material Science: Its reactivity could be harnessed in creating functional materials through polymerization or cross-linking reactions.

Studies on (R)-2-(Boc-amino)-5-hexynoic acid's interactions focus primarily on its reactivity with various electrophiles and its incorporation into peptides. Research indicates that compounds with similar structures may exhibit different binding affinities and biological activities depending on their substituents and stereochemistry. Further interaction studies could provide insights into its mechanism of action and potential therapeutic uses.

Several compounds share structural similarities with (R)-2-(Boc-amino)-5-hexynoic acid, each possessing unique characteristics:

Compound NameCAS NumberKey Features
(S)-2-(Boc-amino)-5-hexynoic acid63039-48-5Enantiomer with potential differing biological activity
(R)-2-(Boc-amino)-4-pentynoic acid63039-46-3Features a shorter carbon chain affecting reactivity
N-tert-butoxycarbonyl-L-valine63039-45-2Amino acid derivative used in peptide synthesis
N-tert-butoxycarbonyl-D-propargylglycine63039-49-6Contains propargyl group; useful in click chemistry

The uniqueness of (R)-2-(Boc-amino)-5-hexynoic acid lies in its specific combination of alkyne functionality and Boc protection, positioning it as a versatile intermediate in organic synthesis and medicinal chemistry. Its potential applications across various fields underscore its significance as a compound worthy of further exploration.

XLogP3

1.5

Wikipedia

(2R)-2-[(tert-Butoxycarbonyl)amino]hex-5-ynoic acid

Dates

Modify: 2023-08-15

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